N-(1-(环丙基甲酰)吲哚-5-基)戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

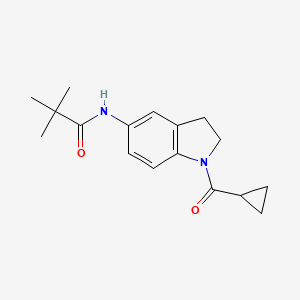

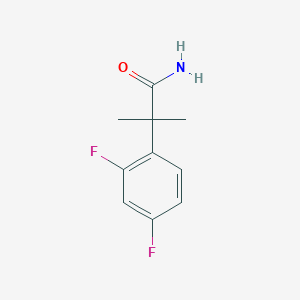

N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide is a compound that features a cyclopropane ring, which is a key structural motif found in numerous bioactive molecules. The compound's relevance stems from its structural complexity and potential for diverse chemical reactions and applications in various fields of chemistry and pharmacology, excluding its drug use and dosage specifics.

Synthesis Analysis

The synthesis of cyclopropane-containing compounds like N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide often involves methods such as the intramolecular coupling of two C-H bonds in a single step, utilizing aryl bromide or triflate precursors and a palladium shift mechanism. The presence of a pivalate base is crucial for steering the reaction toward cyclopropane formation instead of other potential products. This method allows for the generation of diverse arylcyclopropanes, including those with bicyclo[3.1.0] systems, and has been applied in the synthesis of significant compounds like lemborexant, an anti-insomnia drug (Clemenceau et al., 2020).

Molecular Structure Analysis

The molecular structure of N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide and similar compounds can be analyzed through techniques like X-ray crystallography. Such analysis reveals the cyclohexane ring's chair conformation and the stabilization of the molecule's conformation by intramolecular hydrogen bonding, forming pseudo-six-membered rings (Özer et al., 2009).

Chemical Reactions and Properties

N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide undergoes various chemical reactions, including C-H functionalization of cyclopropanes facilitated by picolinamide, enabling efficient arylation. This process can be promoted by silver additives or catalytic pivalic acid, yielding cis-substituted cyclopropylpicolinamides with diverse aryl iodides as coupling partners (Roman & Charette, 2013).

科学研究应用

环丙烷衍生物的合成和官能化

通过C-H活化进行环丙烷化

合成环丙烷的重要方法涉及双重C-H活化机制,使用芳基溴化物或三氟甲磺酸盐前体。这种方法对生成芳基环丙烷至关重要,突出了丙酸异丙酯作为碱的使用,以促进环丙烷形成而不是苯环丁二烯产物。这种技术已应用于合成抗失眠药物莱博瑞昔,展示了环丙烷基团在生物活性分子中的重要性(Clemenceau et al., 2020)。

直接N-环丙基化

使用环丙基铋试剂对环酰胺和唑类化合物进行N-环丙基化,展示了一种将环丙基基团直接连接到杂环化合物或酰胺的方法。这一过程由乙酸铜催化,对制药行业具有重要意义,考虑到环丙烷环的代谢稳定性和独特的电子特性(Gagnon et al., 2007)。

药物合成和化学合成中的应用

官能化螺环化合物

合成官能化的螺环[环丙烷-1,3′-吲哚啉]展示了异喹啉与芳基亚甲基丙酰乙腈的反应,产生高顺反选择性的化合物。这些化合物已被评估其抗癌和抗微生物活性,表明含环丙烷的化合物的治疗潜力(Qi et al., 2016)。

环丙烷的C-H官能化

钯催化、吡啶酰胺促进的环丙烷C-H芳基化提供顺式取代的环丙基吡啶酰胺。这种方法反映了环丙烷环在促进复杂化学转化方面的多功能性,对于开发药理活性化合物至关重要(Roman & Charette, 2013)。

未来方向

Researchers should explore the biological potential of this compound further. Investigate its pharmacological activities, potential drug interactions, and therapeutic applications. Additionally, consider modifications to enhance its efficacy and safety . Future studies may reveal novel uses or applications for this compound.

作用机制

Target of Action

The primary target of N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide is Lysine-specific demethylase 1 (LSD1) . LSD1 is an important drug target closely associated with the development of several types of tumors .

Mode of Action

N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide interacts with LSD1 by binding to its active site . This interaction inhibits the enzymatic activity of LSD1, leading to changes in gene expression .

Biochemical Pathways

The inhibition of LSD1 affects various biochemical pathways. LSD1 is involved in the regulation of gene expression by demethylating histones, which are proteins that help package DNA in the cell nucleus. By inhibiting LSD1, N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide can alter the expression of genes regulated by this enzyme .

Pharmacokinetics

A representative compound (7e) similar to n-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide demonstrated acceptable oral pharmacokinetics in an mv-4-11 xenograft mouse model .

Result of Action

The inhibition of LSD1 by N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide can lead to selective anti-proliferative activity against the MV-4-11 cell line .

属性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-17(2,3)16(21)18-13-6-7-14-12(10-13)8-9-19(14)15(20)11-4-5-11/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBDQCLQHLZKCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)

![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)

![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)

![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2489840.png)

![3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2489842.png)

![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2489844.png)